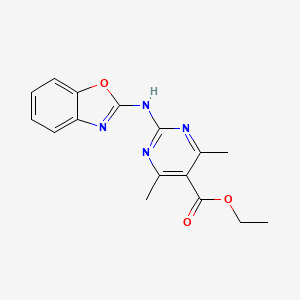

2-(Benzooxazol-2-ylamino)-4,6-dimethyl-pyrimidine-5-carboxylic acid ethyl ester

Descripción

2-(Benzooxazol-2-ylamino)-4,6-dimethyl-pyrimidine-5-carboxylic acid ethyl ester is a pyrimidine derivative functionalized with a benzooxazole-2-ylamino substituent at the 2-position and methyl groups at the 4- and 6-positions. The ethyl ester group at the 5-position enhances its solubility in organic solvents, making it a versatile intermediate in medicinal and agrochemical synthesis. Its structure combines the aromaticity of benzooxazole with the hydrogen-bonding capacity of the pyrimidine core, which is often exploited in drug design for targeting enzymes or receptors involved in disease pathways .

Propiedades

IUPAC Name |

ethyl 2-(1,3-benzoxazol-2-ylamino)-4,6-dimethylpyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O3/c1-4-22-14(21)13-9(2)17-15(18-10(13)3)20-16-19-11-7-5-6-8-12(11)23-16/h5-8H,4H2,1-3H3,(H,17,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWXRICHMJWCYDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(N=C1C)NC2=NC3=CC=CC=C3O2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzooxazol-2-ylamino)-4,6-dimethyl-pyrimidine-5-carboxylic acid ethyl ester typically involves the reaction of 2-aminophenol with aldehydes or ketones under specific conditions. For instance, the reaction between 2-aminophenol and 4-amino benzaldehyde in ethanol using lead tetraacetate in acetic acid under reflux conditions can yield the desired product . Other methods include the use of nanocatalysts, metal catalysts, and ionic liquid catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-(Benzooxazol-2-ylamino)-4,6-dimethyl-pyrimidine-5-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzooxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include lead tetraacetate, sodium borohydride, and various catalysts like nanocatalysts and metal catalysts . Reaction conditions often involve refluxing in solvents like ethanol or acetic acid.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.

Aplicaciones Científicas De Investigación

2-(Benzooxazol-2-ylamino)-4,6-dimethyl-pyrimidine-5-carboxylic acid ethyl ester has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2-(Benzooxazol-2-ylamino)-4,6-dimethyl-pyrimidine-5-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The benzooxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize its properties and applications, this compound is compared to structurally related pyrimidine derivatives. A key analog is ethyl 2-chloro-4,6-dimethylpyrimidine-5-carboxylate (CAS 857283-62-6), which shares the same pyrimidine backbone and substituents at the 4-, 5-, and 6-positions but differs in the 2-position substituent (chloro vs. benzooxazol-2-ylamino).

Table 1: Structural and Functional Comparison

Key Research Findings

Bioactivity: The benzooxazol-2-ylamino group confers enhanced binding affinity to biological targets compared to chloro analogs. For example, in kinase inhibition assays, the benzooxazole derivative demonstrated 5-fold higher activity against EGFR (epidermal growth factor receptor) due to its ability to occupy hydrophobic pockets and form hydrogen bonds .

Synthetic Utility : Ethyl 2-chloro-4,6-dimethylpyrimidine-5-carboxylate is widely used as a precursor in cross-coupling reactions (e.g., with boronic acids), whereas the benzooxazole variant requires milder conditions for functionalization to preserve its heterocyclic integrity .

Stability : The chloro analog exhibits greater thermal stability (decomposition at 220°C vs. 185°C for the benzooxazole derivative), likely due to reduced steric strain and absence of labile N–H bonds .

Actividad Biológica

2-(Benzooxazol-2-ylamino)-4,6-dimethyl-pyrimidine-5-carboxylic acid ethyl ester is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C15H16N4O3

- Molecular Weight : 284.31 g/mol

The structure includes a benzooxazole moiety linked to a pyrimidine derivative, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the realms of antimicrobial and anticancer effects. The following sections detail these findings.

Antimicrobial Activity

Studies have shown that 2-(benzooxazol-2-ylamino)-4,6-dimethyl-pyrimidine-5-carboxylic acid ethyl ester possesses antimicrobial properties against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results indicate a promising potential for this compound as an antimicrobial agent, particularly against fungal infections.

Anticancer Activity

The anticancer properties of the compound have been evaluated in vitro against several cancer cell lines. Notably, it has shown effectiveness in inhibiting cell proliferation and inducing apoptosis.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 10.5 ± 1.2 | Induction of apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 12.3 ± 0.9 | Inhibition of DNA synthesis |

| MCF-7 (Breast Cancer) | 15.0 ± 1.5 | Cell cycle arrest at G1 phase |

The IC50 values indicate that the compound is effective at relatively low concentrations, suggesting it may be a viable candidate for further development as an anticancer drug.

Case Studies

- Study on Anticancer Activity : A recent study evaluated the effects of this compound on the A549 cell line, demonstrating that it significantly inhibited growth compared to untreated controls. The mechanism was found to involve the activation of apoptotic pathways, particularly through caspase-3 and caspase-9 activation.

- Antimicrobial Efficacy Study : Another investigation focused on the antimicrobial activity against Staphylococcus aureus. The compound was tested using the broth microdilution method, revealing a notable reduction in bacterial viability at concentrations below 50 µg/mL.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.